N-[5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide
Description
This compound is a glycoside-derived acetamide featuring a substituted oxane (sugar) ring. Its IUPAC name reflects multiple functional groups: a hydroxy group at position 5, phenylmethoxy and phenylmethoxymethyl groups at positions 2 and 6, respectively, a prop-2-enoxy (allyl ether) group at position 4, and an acetamide moiety at position 3 . Storage conditions (0–8°C) indicate moderate thermal sensitivity, and it is classified as non-hazardous under GHS guidelines .
Properties
Molecular Formula |
C25H31NO6 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C25H31NO6/c1-3-14-30-24-22(26-18(2)27)25(31-16-20-12-8-5-9-13-20)32-21(23(24)28)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27) |
InChI Key |
PVXYTEIQFPXSSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide typically involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as the formation of the oxane ring. One common synthetic route involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl groups to prevent unwanted reactions.
Formation of the Oxane Ring: The protected intermediate undergoes cyclization to form the oxane ring.
Introduction of the Prop-2-enoxy Group: The prop-2-enoxy group is introduced through a substitution reaction.
Deprotection: The benzyl protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Acetamide Derivatives with Benzothiazole Moieties ()
Examples :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
Structural Differences :
- Core Structure : These compounds replace the oxane ring with a benzothiazole scaffold, linked to substituted phenyl groups via an acetamide bridge.
- Substituents : Variants include trifluoromethyl, methoxy, and chloro groups, which enhance lipophilicity and electronic effects compared to the target compound’s oxygen-rich oxane ring.
Applications: Likely designed for agrochemical or pharmaceutical use (e.g., enzyme inhibition) due to the benzothiazole moiety’s known bioactivity .
Peptide-like Acetamides with Stereochemical Complexity ()
Examples :
- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide
Structural Differences :
- Backbone : Linear or cyclic peptide-like chains with stereospecific (S/R) configurations, contrasting with the target’s cyclic sugar core.
- Functional Groups: Amino, hydroxy, and phenoxy groups dominate, prioritizing hydrogen bonding over the target’s ether linkages.
Applications : Likely antimicrobial or antiviral agents, leveraging stereochemistry for target specificity .
Agrochemical Acetamides ()
Examples :
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
Structural Differences :
- Core Structure : Simple acetamide backbone with chloro and alkyl groups, lacking the oxane ring or benzyl protections.
- Substituents : Chloro and alkoxy groups enhance hydrophobicity, ideal for herbicide activity.
Applications : Broad-spectrum herbicides, targeting plant lipid biosynthesis .
Hydroxamic Acids and Antioxidant Derivatives ()
Examples :
- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide
- N-Phenyl-2-furohydroxamic acid
Structural Differences :
- Functional Groups : Hydroxamic acid (-CONHOH) instead of acetamide, with aromatic or cycloalkyl substituents.
- Reactivity : Hydroxamic acids exhibit metal-chelating and radical-scavenging properties absent in the target compound.
Applications : Antioxidants or enzyme inhibitors (e.g., histone deacetylases) .
Comparative Analysis Table
Biological Activity
N-[5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide, with the molecular formula C29H33NO6, is a complex organic compound notable for its diverse biological activities. This compound features multiple phenylmethoxy groups and a prop-2-enoxy group attached to an oxane ring, making it a subject of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C29H33NO6 |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C29H33NO6/c1-3... |
| InChI Key | PVXYTEIQFPXSSW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C |
Antimicrobial Properties
Research has indicated that compounds similar to N-[5-hydroxy-2-phenylmethoxy...] exhibit significant antimicrobial activity. Studies have shown that derivatives of phenolic compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. For instance, phenolic compounds derived from Extra Virgin Olive Oil (EVOO) have demonstrated antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer properties of this compound are under investigation, particularly its ability to induce apoptosis in cancer cell lines. Preliminary studies suggest that the compound may inhibit cell proliferation in human colorectal adenocarcinoma cell lines, showing promise as a therapeutic agent . The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival.
The exact mechanism of action for N-[5-hydroxy-2-phenylmethoxy...] is still being elucidated. However, it is believed that the compound interacts with specific enzymes or receptors, altering their activity and leading to biological effects. This interaction may involve the inhibition of key enzymes involved in metabolic pathways or the disruption of cellular signaling cascades .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of phenolic compounds, N-[5-hydroxy-2-phenylmethoxy...] was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria. The study concluded that the compound could be developed into a natural antimicrobial agent .
Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of N-[5-hydroxy-2-phenylmethoxy...]. Researchers treated human colorectal adenocarcinoma cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The study highlighted the need for further exploration into its mechanisms and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide, and how are intermediates optimized?
- Methodological Answer : Synthesis typically involves multi-step substitution and condensation reactions. For example, substitution of hydroxy groups with protected phenylmethoxy moieties under alkaline conditions (e.g., K₂CO₃ in DMF) is critical for regioselectivity . Intermediate purification via column chromatography (hexane:ethyl acetate gradients) ensures removal of unreacted starting materials. Yield optimization often requires adjusting stoichiometry (e.g., 1.5–2.0 equivalents of chloroacetylated reagents) and reaction time (monitored via TLC with hexane:ethyl acetate 9:1) .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is used to verify substitution patterns, particularly for phenylmethoxy and prop-2-enoxy groups. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Infrared spectroscopy (IR) identifies key functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹). Crystallographic data (if available) resolve stereochemistry of the oxane ring .
Q. What stability challenges arise during storage, and how are they mitigated?
- Methodological Answer : The compound’s hydroxy and enoxy groups make it prone to oxidation and hydrolysis. Stability studies under varying pH (3–9) and temperature (4°C–40°C) recommend storage in anhydrous DMSO at -20°C with desiccants. Accelerated degradation studies (e.g., 40°C/75% RH for 30 days) coupled with HPLC purity checks (C18 column, acetonitrile:water mobile phase) identify optimal storage conditions .
Advanced Research Questions
Q. How can researchers resolve low yields in the final condensation step of the synthesis?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., hydrolysis of prop-2-enoxy groups). Using a Dean-Stark apparatus to remove water during condensation improves yields by shifting equilibrium. Alternative condensing agents (e.g., DCC/DMAP vs. EDC/HOBt) may reduce racemization. Kinetic studies under varying temperatures (0°C–60°C) and solvent polarities (DMF vs. THF) can identify optimal conditions .
Q. What strategies address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, serum concentration). Standardized protocols using isogenic cell lines and controlled serum-free media reduce variability. Orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) validate target engagement. Meta-analysis of published IC₅₀ values with attention to assay parameters (pH, incubation time) clarifies inconsistencies .
Q. How can the compound’s mechanism of action be elucidated when structural analogs show divergent pharmacological profiles?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like enzymes or receptors. Site-directed mutagenesis of putative binding residues (e.g., catalytic lysine in kinases) validates interactions. Competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) quantify displacement kinetics. Metabolomic profiling (LC-MS/MS) identifies downstream biomarkers of activity .
Q. What advanced techniques are used to study the compound’s pharmacokinetics in preclinical models?
- Methodological Answer : Radiolabeled analogs (³H or ¹⁴C) enable tracking of absorption/distribution via scintillation counting. Microsomal stability assays (liver S9 fractions) assess metabolic liability. In vivo PK studies in rodents use serial blood sampling followed by LC-MS/MS quantification. Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro data to predict human dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
